The compound "N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(piperazin-1-ylmethyl)benzamide methanesulfonate" represents a class of chemical entities that have been the focus of various pharmacological studies due to their potential therapeutic applications. The structural components of this compound, such as the piperazine ring and the benzamide moiety, have been associated with a range of biological activities, which have prompted researchers to explore their effects in different fields of medicine.
The research on N,N-dialkylated benzamidines, which share structural similarities with the compound , has demonstrated significant anticoagulant activity both in vitro and in vivo. These compounds, including those with a piperazine moiety, have been shown to effectively inhibit factor Xa. The presence of specific groups, such as the 5-chloroindole and 6-chlorobenzo[b]thiophene, has been found to be optimal for binding to the S1 pocket of factor Xa, suggesting that similar structural features in "N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(piperazin-1-ylmethyl)benzamide methanesulfonate" could confer anticoagulant properties1.
Another field where compounds with a piperazine and benzamide structure have shown promise is in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. The introduction of bulky moieties and the basic quality of the nitrogen atom in the piperidine ring have been crucial for increased activity. One such compound demonstrated a marked increase in acetylcholine content in the cerebral cortex and hippocampus of rats, indicating its potential as an antidementia agent2. This suggests that "N-(4-methyl-3-((4-(pyridin-3
N-Desmethyl imatinib mesylate is a metabolite of imatinib mesylate, which is classified as a protein-tyrosine kinase inhibitor. It is primarily utilized in the treatment of various cancers, including chronic myeloid leukemia and gastrointestinal stromal tumors. The compound has been shown to retain some biological activity compared to its parent drug, imatinib mesylate, making it an important subject of study in pharmacokinetics and drug metabolism .
The synthesis of N-desmethyl imatinib mesylate typically involves the demethylation of imatinib mesylate. One common method includes:
The synthesis can be monitored through high-performance liquid chromatography to ensure purity and yield of the desired product.
N-Desmethyl imatinib mesylate has a chemical structure that can be described as follows:
The three-dimensional conformation can be analyzed using computational chemistry methods to predict its interaction with biological targets .
N-Desmethyl imatinib mesylate participates in several chemical reactions:
These reactions are crucial for understanding the pharmacokinetics and dynamics of N-desmethyl imatinib in biological systems.
The mechanism of action of N-desmethyl imatinib mesylate is largely analogous to that of its parent compound:
N-Desmethyl imatinib mesylate exhibits several notable physical and chemical properties:
These properties are essential for formulating effective pharmaceutical preparations.
N-Desmethyl imatinib mesylate has several scientific applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2